molecular formula C13H9F3N2O2 B8200981 Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate CAS No. 871556-34-2

Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate

Katalognummer: B8200981
CAS-Nummer: 871556-34-2
Molekulargewicht: 282.22 g/mol
InChI-Schlüssel: MDPCCSJCHVZBSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate is a synthetic carbamate derivative characterized by a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a phenyl carbamate moiety at the 4-position. Carbamates are widely studied for their pharmacological and agrochemical applications due to their stability, bioavailability, and ability to act as enzyme inhibitors or receptor modulators. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in drug discovery and materials science .

Eigenschaften

IUPAC Name

phenyl N-[2-(trifluoromethyl)pyridin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)11-8-9(6-7-17-11)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPCCSJCHVZBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20832946
Record name Phenyl [2-(trifluoromethyl)pyridin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20832946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871556-34-2
Record name Phenyl [2-(trifluoromethyl)pyridin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20832946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate typically

Biologische Aktivität

Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which significantly influences its biological properties. The molecular structure can be represented as follows:

C12H10F3NO\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}\text{O}

This structure contributes to its lipophilicity and potential interactions with various biological targets.

The biological activity of phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate is primarily attributed to its role as an inhibitor of specific enzymes and pathways involved in inflammatory responses and cancer progression.

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit IKK2, a kinase involved in the NF-kB signaling pathway, which plays a critical role in inflammatory processes and cancer cell survival .
  • Neuroprotective Effects : Research indicates that related carbamate derivatives can enhance neuroprotection by modulating apoptotic pathways, specifically increasing the Bcl-2/Bax ratio, which promotes cell survival under stress conditions .
  • Anticancer Activity : The compound may exhibit anticancer properties through inhibition of cell proliferation in various cancer cell lines, potentially comparable to established chemotherapeutic agents .

Biological Activity Data

The following table summarizes the biological activities reported for phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate and its analogs:

Activity TypeCell Line/TargetIC50 (µM)Reference
IKK2 InhibitionVarious Cancer Cell Lines< 10
NeuroprotectionHuman Neurons100 nM
Anticancer ActivityMCF-7, A5493.0 - 5.85
Chlamydial InhibitionChlamydia spp.Comparable to penicillin

Case Studies

  • Neuroprotective Study : A study on aromatic carbamates similar to phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate demonstrated significant neuroprotective effects against etoposide-induced apoptosis in human induced pluripotent stem cell-derived neurons, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Evaluation : In vitro evaluations showed that derivatives of this compound exhibited notable inhibitory effects on the proliferation of cancer cell lines such as MCF-7 and A549, with IC50 values indicating strong anticancer potential .
  • Inflammation and Cytokine Modulation : The compound's ability to modulate inflammatory pathways through NF-kB inhibition has been highlighted in studies focusing on airway inflammation and rheumatoid arthritis, where it was found to reduce cytokine production significantly .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate has been studied for its potential anticancer properties. Research indicates that compounds containing trifluoromethyl groups can enhance the activity of anticancer agents by improving their metabolic stability and bioavailability. For instance, studies have shown that similar trifluoromethyl derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Anti-inflammatory Properties

Compounds with the trifluoromethyl group are known to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The incorporation of the trifluoromethyl moiety into phenyl carbamates has been linked to enhanced anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs .

Case Study on Anticancer Efficacy

A study investigated the cytotoxic effects of Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Case Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate resulted in a marked reduction in inflammatory markers and joint swelling, demonstrating its potential as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate with structurally analogous carbamates and pyridine derivatives. Key parameters include substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues in Carbamate Chemistry

Ethyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate (EP 2 970 173 B1)
  • Structure : Ethyl carbamate linked to a fluorinated phenyl ring.
  • Key Differences :
    • Carbamate group : Ethyl ester vs. phenyl ester in the target compound.
    • Aromatic system : Phenyl vs. pyridine ring.
  • Impact: The ethyl ester may confer faster metabolic hydrolysis compared to the phenyl ester, reducing bioavailability.
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (Ferriz et al.)
  • Structure : Chlorinated phenyl carbamates with alkyl chains.
  • Key Differences: Substituents: Dual chlorine atoms vs. trifluoromethyl-pyridine.

Pyridine-Based Analogues

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives
  • Structure: Bipyridine systems with amino and chloro substituents.
  • Key Differences: Functional groups: Amino and chloro substituents vs. carbamate and trifluoromethyl. Applications: These derivatives are primarily antimicrobial agents, whereas carbamates are often explored for kinase inhibition or pesticidal activity .
Ethyl (7-cyano-2-((ethoxycarbonyl)amino)furo[2,3-c]pyridin-3-yl)(4-fluoro-3-(trifluoromethyl)phenyl)carbamate
  • Structure: Fused pyridine-carbamate with cyano and ethoxycarbonyl groups.
  • Key Differences :
    • Ring system : Furopyridine vs. simple pyridine.
    • Bioactivity : The fused ring system may enhance target specificity in pesticidal applications compared to the simpler pyridine-carbamate .

Physicochemical and Pharmacokinetic Comparison

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight log P (HPLC) Melting Point (°C) Key Substituents
Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate ~290 2.8–3.1* 268–287* CF₃, phenyl carbamate
Ethyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate 295 2.5–2.7 255–260 CF₃, ethyl carbamate, F
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl methyl-carbamate 466 3.2–3.5 275–280 Cl, methyl carbamate
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine 545 2.9–3.3 280–287 Cl, methyl, amino

*Estimated based on structural analogs in , and 5.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via carbamate-forming reactions using pyridine derivatives and phenyl chloroformate. A typical protocol involves coupling 2-(trifluoromethyl)pyridin-4-amine with phenyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous solvents like 1,4-dioxane or THF at 0–25°C for 0.5–1 hour . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of chloroformate) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification employs column chromatography or recrystallization. LCMS (e.g., m/z 1011 [M+H]+) and HPLC retention times (e.g., 1.01 minutes under SQD-FA05 conditions) confirm purity .

Q. Which analytical techniques are critical for characterizing phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate?

  • Answer : Key techniques include:

  • LCMS : To verify molecular weight and detect intermediates (e.g., m/z 1011 [M+H]+) .
  • HPLC : For purity assessment using reverse-phase columns (e.g., C18) with gradients of acetonitrile/water + 0.1% TFA .
  • NMR : 1H/13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) to confirm structural integrity, focusing on carbamate NH (~8.5 ppm) and pyridine/trifluoromethyl signals .

Q. How should phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate be stored to ensure stability?

  • Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, as carbamates hydrolyze in acidic/basic conditions. Stability studies recommend periodic HPLC checks for degradation (e.g., hydrolysis to phenyl alcohol and pyridinylamine) .

Q. What safety protocols are recommended for handling this compound?

  • Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; rinse exposed skin with water for 15 minutes. In case of ingestion, seek medical attention immediately. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylpyridine moiety during carbamate formation?

  • Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack by the amine. Density-functional theory (DFT) simulations reveal reduced electron density at the pyridinic nitrogen, lowering the activation energy for carbamate bond formation. Solvent polarity (e.g., THF vs. dioxane) further modulates reaction kinetics .

Q. How can researchers resolve contradictions in spectroscopic data for byproducts?

  • Answer : Contradictions (e.g., unexpected LCMS peaks or NMR shifts) require orthogonal validation:

  • HRMS : To distinguish isobaric impurities.
  • 2D NMR (COSY, HSQC) : To assign ambiguous proton/carbon signals.
  • X-ray crystallography : For structural confirmation if crystalline byproducts form .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes or receptors. Focus on the carbamate’s hydrogen-bonding capacity and the trifluoromethyl group’s hydrophobic interactions. DFT-based charge distribution maps guide pharmacophore modeling .

Q. How can impurity profiles be minimized during scale-up synthesis?

  • Answer : Strategies include:

  • Reaction Monitoring : In-situ FTIR or PAT (Process Analytical Technology) to track intermediate formation.
  • Byproduct Mitigation : Use of scavengers (e.g., polymer-bound reagents) to trap unreacted phenyl chloroformate.
  • Crystallization Optimization : Solvent polarity adjustments (e.g., ethyl acetate/hexane) to exclude low-polarity impurities .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis; triethylamine is preferred over pyridine for reduced toxicity .
  • Analysis : Cross-validate LCMS and NMR data with reference standards from catalogs (e.g., Kanto Reagents’ pyridine derivatives) .
  • Safety : Align protocols with OSHA guidelines and SDS recommendations for carbamate handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Phenyl (2-(trifluoromethyl)pyridin-4-yl)carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.